molecular formula C11H16ClNO2 B1384785 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride CAS No. 860252-34-2

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride

Cat. No.: B1384785
CAS No.: 860252-34-2
M. Wt: 229.7 g/mol
InChI Key: GFSHJYQXTRZQHX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride typically involves the reaction of 3-phenylbutyric acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Including crystallization and filtration to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions can convert it into primary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide

    Reducing agents: Like sodium borohydride or lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

    Oxidation products: Ketones or aldehydes

    Reduction products: Primary amines

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential effects on neurotransmitter systems, particularly GABAergic pathways

    Medicine: Investigated for its potential therapeutic effects in neurological disorders, including anxiety and epilepsy

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA analog, modulating the activity of GABAergic neurons and influencing neurotransmission. The molecular targets include:

    GABA receptors: Enhancing inhibitory neurotransmission

    Ion channels: Modulating ion flow across neuronal membranes

Comparison with Similar Compounds

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride can be compared with other GABA analogs and derivatives:

    Gabapentin: Similar in structure but with different pharmacological properties

    Pregabalin: Another GABA analog with distinct therapeutic applications

    Baclofen: A GABA receptor agonist used in the treatment of spasticity

Uniqueness

    Structural features: The presence of both an aminomethyl and phenyl group provides unique chemical properties

    Pharmacological profile: Distinct interactions with GABA receptors and potential therapeutic applications

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its therapeutic potential and mechanisms of action.

Properties

IUPAC Name

5-amino-3-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHJYQXTRZQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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